Amphotericin X1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

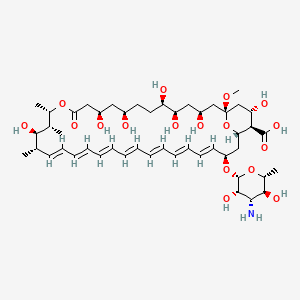

Amphotericin X1 is a derivative of Amphotericin B, a well-known antifungal agent. This compound exhibits potent antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus species . It is primarily used in the treatment of severe fungal infections, especially in immunocompromised patients.

Mechanism of Action

Target of Action

Amphotericin X1, like its parent compound Amphotericin B, primarily targets ergosterol , a sterol present in the cell membrane of susceptible fungi . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

This compound interacts with ergosterol to form transmembrane channels . This interaction alters the cell membrane’s permeability, allowing leakage of intracellular components . The formation of these channels disrupts the normal functioning of the cell, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . By binding to ergosterol, this compound disrupts the cell membrane’s structure and function, affecting various downstream cellular processes. This disruption can lead to cell lysis and death .

Pharmacokinetics

Based on the pharmacokinetics of amphotericin b, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties may be similar . These properties can significantly impact the bioavailability of the drug, influencing its efficacy and potential side effects .

Result of Action

The primary result of this compound’s action is the death of the fungal cell . By disrupting the cell membrane’s integrity, the drug causes leakage of essential intracellular components, leading to cell death . This action effectively inhibits the growth and proliferation of the fungi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ergosterol in the fungal cell membrane is crucial for the drug’s action . Therefore, changes in the fungal cell’s environment that affect ergosterol synthesis could potentially influence the drug’s efficacy . Additionally, factors such as pH, temperature, and the presence of other interacting substances could also impact the stability and action of this compound .

Biochemical Analysis

Biochemical Properties

Amphotericin X1, like its parent compound Amphotericin B, exerts its antifungal effect by disruption of fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . The interaction of this compound with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes, is a key aspect of its biochemical properties .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces oxidative damage in the cells .

Molecular Mechanism

The mechanism of action of this compound is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction disrupts the cell wall synthesis due to its ability to bind to sterols, primarily ergosterol .

Temporal Effects in Laboratory Settings

It is known that the liposomal formulation of Amphotericin B, which may be similar to this compound, was developed to improve the tolerability of intravenous Amphotericin B, while optimizing its clinical efficacy .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported. The polyene class of antifungal agents, which includes this compound, shows potent, dose-dependent activity in a large number of animal models .

Metabolic Pathways

It has been suggested that one carbon pool by folate is a key metabolic pathway for Amphotericin B .

Transport and Distribution

The lipid composition of Amphotericin B formulations, which may be similar to this compound, contributes to substantially different pharmacokinetic parameters .

Subcellular Localization

The subcellular localization of this compound is not fully known. Using different GFP-fusion constructs and an A. thaliana transient expression system, it has been shown that Amidase 1, a protein involved in the conversion of indole-3-acetamide (IAM) into indole-3-acetic acid (IAA), has a cytoplasmic localization . This might provide some insights into the possible subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin X1 involves the chemical modification of Amphotericin B. The process typically includes selective functional group transformations to enhance its antifungal properties and reduce toxicity. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows a similar approach to that of Amphotericin B. The process involves large-scale fermentation of Streptomyces nodosus, followed by extraction and purification of the compound. Advanced techniques, such as chromatography and crystallization, are employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Amphotericin X1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activity.

Reduction: Reduction reactions can modify the double bonds in the polyene structure, affecting its antifungal properties.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new analogs with improved pharmacokinetic profiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced antifungal activity and reduced toxicity .

Scientific Research Applications

Amphotericin X1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the structure-activity relationship of polyene macrolides.

Biology: Investigated for its effects on fungal cell membranes and its interaction with sterols.

Medicine: Employed in the treatment of systemic fungal infections, particularly in patients with compromised immune systems.

Industry: Utilized in the development of new antifungal formulations and drug delivery systems

Comparison with Similar Compounds

Amphotericin B: The parent compound with a broad spectrum of antifungal activity but higher toxicity.

Nystatin: Another polyene antifungal with similar mechanisms but limited to topical use due to toxicity.

Natamycin: A polyene antifungal used primarily in food preservation and ophthalmic infections.

Uniqueness of Amphotericin X1: this compound stands out due to its enhanced antifungal activity and reduced toxicity compared to Amphotericin B. Its unique chemical modifications allow for better pharmacokinetic properties and a broader therapeutic window .

Properties

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLVDQCUUOUTLI-TYVGYKFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

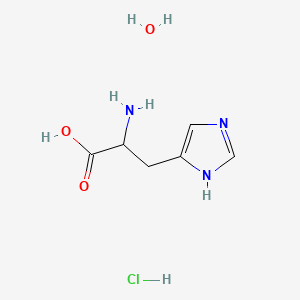

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)